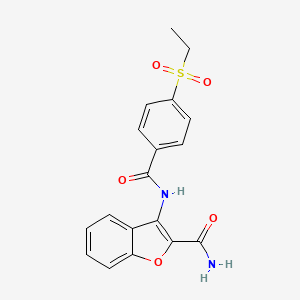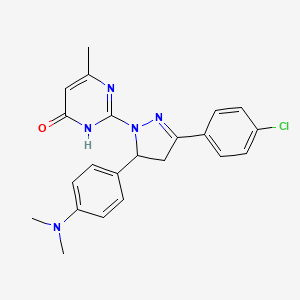
3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide” is a chemical compound. It’s part of the benzofuran family, which are found in many biologically active natural and synthetic heterocycles . Benzofuran derivatives have been used in the treatment of various diseases and have a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can interact with various ions. For instance, a benzofuran-β-alaninamide based chemosensor was designed and synthesized for selective detection of Fe3+ ions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, benzofuran compounds have unique physicochemical properties that make them versatile and an important basis for medicinal chemistry .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing various benzofuran derivatives, including those similar to "3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide". For instance, the synthesis of benzofuran carboxamide derivatives was aimed at creating new bioactive chemical entities, characterized by NMR, IR, Mass, and X-ray crystallography techniques. These compounds were evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities, indicating a broad spectrum of potential biological applications (Lavanya et al., 2017). Similarly, efficient synthetic strategies under microwave irradiation have been employed to produce multifunctionalized benzofuran derivatives, showcasing the adaptability of these compounds for various scientific research purposes (Ma et al., 2014).
Biological Activity
Benzofuran derivatives, including those structurally related to "this compound", have been synthesized and evaluated for their biological activities. For example, a study on the synthesis and biological evaluation of new benzofuran carboxamide derivatives has been conducted to develop new bioactive compounds. These derivatives were tested for in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, demonstrating their potential in therapeutic and pharmacological research (Lavanya et al., 2017). Additionally, the application of benzofuran-2-carboxamide derivatives in anti-inflammatory, analgesic, and antipyretic agents has been explored, with some derivatives showing potent activities of interest. This highlights the compound's relevance in developing novel therapeutic agents (Xie et al., 2014).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . They are also being used in the search for efficient antimicrobial candidates .
Mode of Action
Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line a2780 .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Future Directions
Benzofuran compounds, including “3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide”, have potential applications in many aspects, making them potential natural drug lead compounds . There’s considerable interest in the discovery of new drugs in the fields of drug invention and development using benzofuran derivatives .
properties
IUPAC Name |
3-[(4-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-26(23,24)12-9-7-11(8-10-12)18(22)20-15-13-5-3-4-6-14(13)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPYGINTXWQDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)

![1-(4-Methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2869690.png)
![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)

![2-(3,5-dimethoxybenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869694.png)
![6-(4-Butylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2869695.png)

![Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2869697.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)
![3-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2869700.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)
![N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B2869703.png)
![2-chloro-6-fluoro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2869709.png)